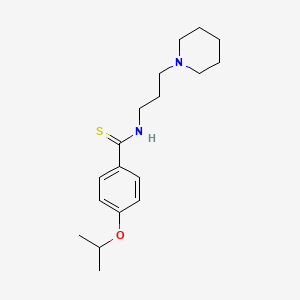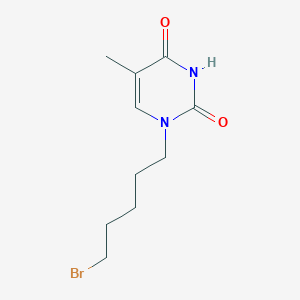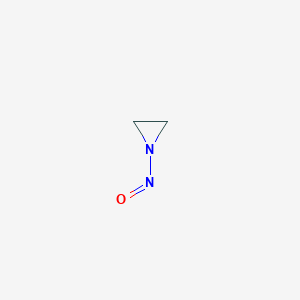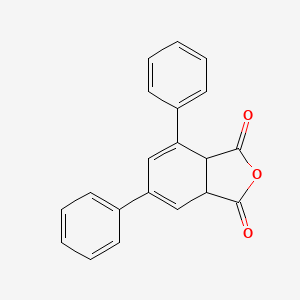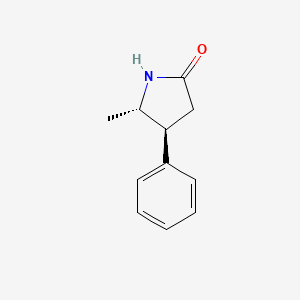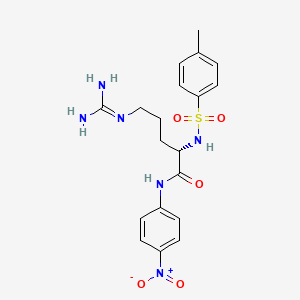
N(alpha)-Tosylarginine-4-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-Tosylarginine-4-nitroanilide: is a synthetic compound widely used in biochemical research. It is a substrate for the enzyme trypsin, which cleaves the compound to release a measurable product. This property makes it valuable in various enzymatic assays and studies related to proteolytic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N(alpha)-Tosylarginine-4-nitroanilide typically involves the protection of the arginine amino group with a tosyl group, followed by the coupling of the protected arginine with 4-nitroaniline. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N(alpha)-Tosylarginine-4-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes like trypsin, resulting in the cleavage of the peptide bond.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tosyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using trypsin in a buffered solution.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Using nucleophiles in the presence of a base to facilitate the substitution reaction.
Major Products Formed:
Hydrolysis: Produces arginine and 4-nitroaniline.
Reduction: Produces N(alpha)-Tosylarginine-4-aminoanilide.
Substitution: Produces various derivatives depending on the substituent used.
Applications De Recherche Scientifique
N(alpha)-Tosylarginine-4-nitroanilide has several applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study proteolytic activity and enzyme kinetics.
Medicine: Employed in diagnostic tests to measure trypsin activity in biological samples.
Chemistry: Utilized in the synthesis of peptides and as a model compound in studying peptide bond formation and cleavage.
Industry: Applied in the production of diagnostic kits and research reagents.
Mécanisme D'action
The mechanism of action of N(alpha)-Tosylarginine-4-nitroanilide involves its interaction with proteolytic enzymes like trypsin. The enzyme recognizes the arginine residue and cleaves the peptide bond, releasing 4-nitroaniline. This cleavage can be monitored spectrophotometrically, as 4-nitroaniline absorbs light at a specific wavelength, allowing for quantitative measurement of enzyme activity.
Comparaison Avec Des Composés Similaires
N(alpha)-Tosyllysine-4-nitroanilide: Similar substrate for trypsin but with lysine instead of arginine.
N(alpha)-Tosylphenylalanine-4-nitroanilide: Another substrate for proteolytic enzymes, with phenylalanine instead of arginine.
Uniqueness: N(alpha)-Tosylarginine-4-nitroanilide is unique due to its specific interaction with trypsin, making it a valuable tool for studying this enzyme’s activity. Its structure allows for precise cleavage by trypsin, providing accurate and reliable results in enzymatic assays.
Propriétés
Numéro CAS |
36186-55-7 |
|---|---|
Formule moléculaire |
C19H24N6O5S |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C19H24N6O5S/c1-13-4-10-16(11-5-13)31(29,30)24-17(3-2-12-22-19(20)21)18(26)23-14-6-8-15(9-7-14)25(27)28/h4-11,17,24H,2-3,12H2,1H3,(H,23,26)(H4,20,21,22)/t17-/m0/s1 |
Clé InChI |
PSEZMMMPQYFCHI-KRWDZBQOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



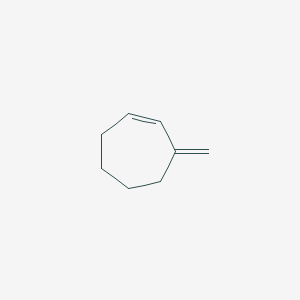

![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
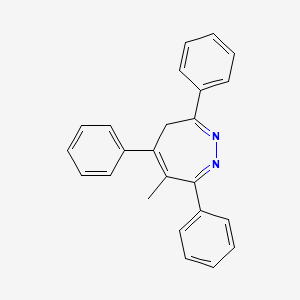
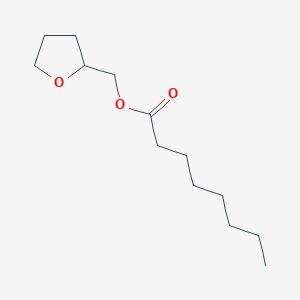
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
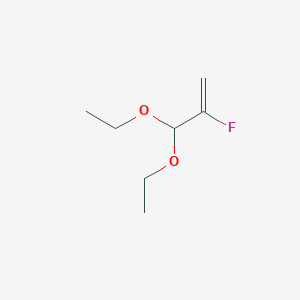
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
